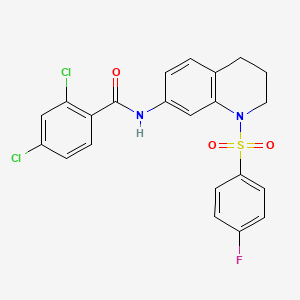

![molecular formula C19H18F3N3O B3010791 N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide CAS No. 866144-31-2](/img/structure/B3010791.png)

N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide" is a structurally complex molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the synthesis of related compounds, which can be useful for understanding the context in which such a molecule might be studied.

Synthesis Analysis

The synthesis of related compounds involves the creation of imidazole-amine ligands, which are achieved through reductive amination reactions using primary and secondary amines in the presence of sodium cyanoborohydride . Additionally, the synthesis of hybrid anticonvulsant agents involves the coupling reaction of propanoic acid derivatives with substituted benzylamines using N,N-carbonyldiimidazole (CDI) as the coupling reagent . These methods suggest that the synthesis of "this compound" could potentially involve similar reductive amination or coupling reactions, albeit with different starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" often includes benzimidazole rings, which are known for their biological activity and potential as pharmaceutical agents . The presence of a trifluoromethyl group is also significant, as it can greatly influence the biological activity and metabolic stability of a compound .

Chemical Reactions Analysis

The chemical reactions involving similar compounds include the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids or their derivatives . This reaction is often used to create diarylmethane derivatives, which are common subunits in pharmaceutical molecules. The relevance to "this compound" lies in the potential for such cross-coupling reactions to be part of its synthetic pathway.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not discussed in the provided papers, the properties of similar compounds can be inferred. For instance, the presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound . The benzimidazole core is known to interact with various biological targets, which can be modified by substituents to fine-tune the compound's activity .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Anticancer Properties

- A study on benzimidazole-based N-heterocyclic carbene (NHC) proligands and Ag-NHC complexes demonstrated notable in vitro antibacterial potentials against Escherichia coli and Bacillus subtilis. Moreover, these complexes showed higher anticancer activity against human-derived colorectal cancer (HCT 116) and colorectal adenocarcinoma (HT29) cell lines (Haque et al., 2015).

Antimicrobial and Cytotoxic Activities

- Novel thiazole derivatives, including some benzimidazole-related compounds, were synthesized and found to exhibit high antibacterial activity, particularly against certain bacterial strains and Candida species. Additionally, these compounds displayed cytotoxicity against human leukemia cells and mouse embryonic fibroblast cells (Dawbaa et al., 2021).

Antifungal and Antibacterial Activity

- New N-(naphthalen-1-yl)propanamide derivatives were studied for their antimicrobial activities. Notably, several compounds showed significant antifungal activity against specific fungi and anti-gram-positive bacterial activity at half the potency of standard drugs (Evren et al., 2020).

Tumor Hypoxia Markers

- Novel nitroimidazole-based thioflavin-T derivatives, including a related compound, were synthesized and evaluated for their potential as tumor hypoxia markers. These compounds demonstrated selective accumulation in hypoxic murine sarcoma cells, suggesting their utility in identifying tumor hypoxia (Li et al., 2005).

Eigenschaften

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O/c1-12-7-9-14(10-8-12)11-23-17(26)13(2)25-16-6-4-3-5-15(16)24-18(25)19(20,21)22/h3-10,13H,11H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIIANWUOISDLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(C)N2C3=CC=CC=C3N=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)

![(E)-4-(Dimethylamino)-N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]but-2-enamide](/img/structure/B3010709.png)

![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)

![N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3010715.png)

![1-[(1R)-1-azidoethyl]-2-bromobenzene](/img/structure/B3010716.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B3010717.png)

![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)

![Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-](/img/structure/B3010722.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3010723.png)

![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)